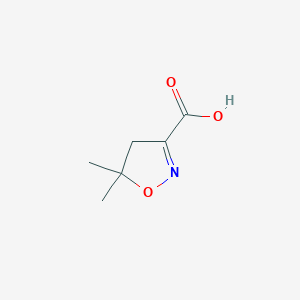
5,5-二甲基-4H-1,2-恶唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H9NO3 . It is a type of oxazole, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .
Molecular Structure Analysis
The molecular structure of “5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid” consists of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The average mass of the molecule is 143.141 Da and the monoisotopic mass is 143.058243 Da .
Chemical Reactions Analysis
Oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
科学研究应用
Antimicrobial Agents
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid has shown potential as a building block in the synthesis of antimicrobial agents. Its derivatives have been evaluated for their activity against various bacterial and fungal strains. For instance, certain oxazole derivatives have demonstrated weak-to-moderate antimicrobial activity, making them candidates for further development in combating infections .
Anti-Biofilm Agents
Research has indicated that oxazole derivatives, including those based on 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid, can interfere with biofilm formation. Biofilms are protective layers formed by bacterial colonies that make them resistant to antibiotics. Compounds derived from this oxazole have been found to inhibit biofilm formation of Staphylococcus aureus, suggesting their use in preventing biofilm-associated infections .
Cytotoxic Agents
Some derivatives of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid have been studied for their cytotoxic properties against cancer cell lines. These compounds have shown weak cytotoxic activity, which could be optimized and enhanced through further chemical modifications. This makes them interesting candidates for the development of new anticancer drugs .
Synthetic Intermediates in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structure allows for the introduction of diverse functional groups, facilitating the creation of complex molecules used in medicinal chemistry. This versatility makes it a crucial component in the development of new pharmaceuticals .
Organic Synthesis
In organic synthesis, 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is used as a precursor for the synthesis of other heterocyclic compounds. Its stability and reactivity make it suitable for constructing more complex chemical structures, which are essential in the development of new materials and drugs .
Agricultural Chemicals
Derivatives of this oxazole carboxylic acid have potential applications in agriculture as fungicides or herbicides. The ability to inhibit the growth of certain plant pathogens makes these compounds valuable in protecting crops from diseases, thereby improving agricultural productivity .
属性
IUPAC Name |
5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2)3-4(5(8)9)7-10-6/h3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWQPKPVCVGONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2365420-10-4 |
Source


|
| Record name | 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2611514.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2611516.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2611521.png)


![4-fluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2611525.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2611527.png)

![5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2611532.png)
![4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2611533.png)

